molecular formula C15H22N2O2 B569095 tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate CAS No. 939043-41-1

tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate

Cat. No.: B569095
CAS No.: 939043-41-1
M. Wt: 262.353
InChI Key: SGTDQRPCUHNRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Aminocyclitols : The compound was synthesized from cyclic allyl acetates and underwent stereoselective epoxidation, leading to the formation of new pseudosaccharides (Larin, Kochubei, & Atroshchenko, 2014).
  • Solid-Phase Preparation : A solid-phase strategy was developed for synthesizing benzazepine derivatives, demonstrating efficient synthesis of G-protein coupled receptor-targeted scaffolds (Boeglin, Bonnet, & Hibert, 2007).
  • Demethoxycarbonylation : The compound underwent demethoxycarbonylation, revealing insights into the stability and thermal behavior of the azepine system (Satake et al., 1994).

Chemical Reactions and Applications

  • Trifluoromethylcephalosporins Synthesis : It played a role in the total synthesis of cephalosporins, highlighting its potential in antibiotic development (Watanabe et al., 1980).
  • Nucleophilic Reactions : The compound was involved in nucleophilic reactions with alkoxides and alkyllithium reagents, demonstrating its reactivity and potential in organic synthesis (Kubota et al., 2003).
  • Quantum Chemical Study : A study on the reaction with superbases provided insights into the formation of different structures like 4,5-dihydro-3H-azepine and 1,3-thiazole (Shagun & Nedolya, 2015).

Properties

IUPAC Name

tert-butyl 8-amino-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-8-4-5-11-6-7-13(16)9-12(11)10-17/h6-7,9H,4-5,8,10,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTDQRPCUHNRFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939043-41-1
Record name tert-butyl 8-amino-2,3,4,5-tetrahydro-1H-2-benzazepine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.